![molecular formula C14H14N2O6S2 B7796678 Amsonic acid](/img/structure/B7796678.png)
Amsonic acid
Overview
Description
4,4’-Diaminostilbene-2,2’-disulphonic acid is an organic compound with the formula (H₂NC₆H₃SO₃H)₂C₂H₂. It is a white, water-soluble solid that is structurally a derivative of trans-stilbene, containing amino and sulfonic acid functional groups on each of the two phenyl rings . This compound is widely used as an optical brightener in laundry detergents .
Preparation Methods
4,4’-Diaminostilbene-2,2’-disulphonic acid is typically synthesized by the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid with iron powder . Another method involves the use of potassium hydroxide, p-nitrotoluene ortho sulfonic acid, diethylene glycol, and hydrazine hydrate . Industrial production methods often involve similar reduction processes, ensuring high purity and yield.
Chemical Reactions Analysis
4,4’-Diaminostilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4,4’-dinitrostilbene-2,2’-disulfonic acid.
Substitution: It can participate in substitution reactions, where the amino groups can be replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common reagents used in these reactions include iron powder for reduction and sodium hypochlorite for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-Diaminostilbene-2,2’-disulphonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-Diaminostilbene-2,2’-disulphonic acid involves its interaction with various molecular targets and pathways. The compound’s amino and sulfonic acid groups allow it to bind to specific sites, influencing the optical properties of materials it is applied to . Its weak estrogenic properties are thought to be due to its structural similarity to diethylstilbestrol .
Comparison with Similar Compounds
4,4’-Diaminostilbene-2,2’-disulphonic acid is unique due to its specific combination of amino and sulfonic acid groups on a stilbene backbone. Similar compounds include:
4,4’-Dinitrostilbene-2,2’-disulfonic acid: Used as an intermediate in the synthesis of 4,4’-Diaminostilbene-2,2’-disulphonic acid.
4,4’-Bis(2-benzoxazolyl)stilbene: Another optical brightener with different functional groups.
4,4’-Diamino-5,5’-dimethyl-2,2’-biphenyldisulfonic acid: A structurally related compound with additional methyl groups.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Biological Activity
Amsonic acid, chemically known as 4,4'-diamino-2,2'-stilbenedisulfonic acid, is a compound primarily utilized in the synthesis of dyes and optical brighteners. Recent studies have highlighted its biological activity, particularly its estrogenic properties and potential implications for health.
- Chemical Formula : C₁₄H₁₄N₂O₆S₂
- Molecular Weight : 342.40 g/mol
- CAS Number : 6668
The structure of this compound features two sulfonic acid groups and two amino groups attached to a stilbene backbone, which is significant for its biological interactions.
Estrogenic Activity
This compound has been documented to possess estrogenic activity , which may contribute to various biological effects. This property has raised concerns regarding its potential impact on human health, particularly in occupational settings where exposure levels may be significant.
Case Study: Occupational Exposure
A notable study indicated that factory workers exposed to this compound reported complaints of impotency, suggesting a link between exposure and endocrine disruption due to its estrogen-like effects . This raises questions about the safety of handling this compound in industrial applications.
Carcinogenicity
Long-term toxicological studies conducted on rodents (F344/N rats and B6C3F1 mice) revealed no evidence of carcinogenic activity associated with this compound. The studies involved administering varying concentrations (up to 100,000 ppm) over extended periods (up to two years) without observing significant tumor development .
Genetic Toxicity
This compound was tested for mutagenicity using Salmonella typhimurium strains and Chinese hamster ovary cells. Results showed no mutagenic effects, indicating that it does not induce genetic mutations under the tested conditions .
Summary of Toxicology Findings
Applications in Nanotechnology
Recent research has explored the use of this compound in the dispersion of single-walled carbon nanotubes (SWCNTs). It has been shown to aid in achieving stable colloidal dispersions, enhancing the application of SWCNTs in various fields such as electronics and materials science. The compound acts as a surfactant, improving the stability of these nanomaterials in aqueous solutions despite its own insolubility .
Properties
IUPAC Name |
5-amino-2-[2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJHVSOVQBJEBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024926 | |
Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-11-8 | |
Record name | Diaminostilbenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-diaminostilbene-2,2'-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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